N,N,3-Trimethyl-2-methylidenepent-4-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,3-Trimethyl-2-methylidenepent-4-en-1-amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by organic substituents. This particular compound features a complex structure with multiple methyl groups and a double bond, making it a tertiary amine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethyl-2-methylidenepent-4-en-1-amine typically involves the alkylation of a suitable amine precursor. One common method is the reaction of 3-methyl-2-buten-1-amine with methyl iodide under basic conditions to introduce the additional methyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to neutralize the generated hydrogen iodide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Catalysts may also be employed to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N,N,3-Trimethyl-2-methylidenepent-4-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond to a single bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide) under basic conditions
Major Products
Oxidation: Formation of oxides or ketones
Reduction: Saturated amine without double bonds
Substitution: Various substituted amines depending on the reagents used
Scientific Research Applications
N,N,3-Trimethyl-2-methylidenepent-4-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of N,N,3-Trimethyl-2-methylidenepent-4-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The presence of multiple methyl groups and a double bond can influence its binding affinity and specificity, affecting the overall pathway involved .
Comparison with Similar Compounds
Similar Compounds
Trimethylamine: A simpler tertiary amine with three methyl groups attached to the nitrogen atom.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.
Methylamine: A primary amine with one methyl group attached to the nitrogen atom.
Uniqueness
N,N,3-Trimethyl-2-methylidenepent-4-en-1-amine is unique due to its complex structure, which includes a double bond and multiple methyl groups. This structural complexity can result in distinct chemical and biological properties compared to simpler amines .
Properties
CAS No. |
57217-28-4 |
---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N,N,3-trimethyl-2-methylidenepent-4-en-1-amine |
InChI |
InChI=1S/C9H17N/c1-6-8(2)9(3)7-10(4)5/h6,8H,1,3,7H2,2,4-5H3 |
InChI Key |
ZGMAZZSBPPHDOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C(=C)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.